2,5-dimethyl-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide
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Overview
Description
2,5-dimethyl-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are used extensively in drug discovery and development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide typically involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 2-morpholinopyrimidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and purification systems to ensure the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide can undergo various types of chemical reactions including:
Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
2,5-dimethyl-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2,5-dimethylbenzenesulfonamide: Lacks the pyrimidine and morpholine groups, resulting in different biological activities.
N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide: Similar structure but without the dimethyl groups, which may affect its potency and selectivity.
Uniqueness
2,5-dimethyl-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide is unique due to the presence of both the dimethyl groups and the morpholinopyrimidine moiety. This combination enhances its biological activity and makes it a valuable compound for research and development .
Properties
IUPAC Name |
2,5-dimethyl-N-(2-morpholin-4-ylpyrimidin-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-12-3-4-13(2)15(9-12)24(21,22)19-14-10-17-16(18-11-14)20-5-7-23-8-6-20/h3-4,9-11,19H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNOCCZSZOBDIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CN=C(N=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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